molecular formula C9H6F2 B12070214 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene

1,4-Difluoro-2-(prop-2-yn-1-yl)benzene

Cat. No.: B12070214
M. Wt: 152.14 g/mol
InChI Key: UHRPZJXRDVLHNP-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(prop-2-yn-1-yl)benzene (CAS RN: 457628-36-3) is a valuable fluorinated aromatic building block in organic synthesis and drug discovery. Its molecular structure incorporates two key functional groups: a 1,4-difluorobenzene core and a propargyl (prop-2-yn-1-yl) ether linkage. The difluorobenzene moiety is a classic isostere for phenyl rings, and the incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, metabolic stability, and membrane permeability . Fluorine substitution is a widely recognized strategy in the design of pharmaceutical agents and agrochemicals . The propargyl ether group provides a versatile synthetic handle, most notably for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This reaction is extensively used in chemical biology and materials science for the reliable and selective conjugation of molecules, for bioconjugation, polymer functionalization, and probe development. This combination of features makes this compound a particularly useful intermediate for constructing more complex architectures, such as liquid crystal monomers (LCMs) for display technologies or for the late-stage introduction of difluoromethylated motifs into target molecules . Researchers can leverage the reactivity of the alkyne for "click" reactions while the fluorinated aromatic ring can modulate the lipophilicity and serve as a hydrogen bond donor, given the unique ability of the CF2H group to act as a bioisostere for alcohols, thiols, and amines . The compound should be stored under an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

IUPAC Name

1,4-difluoro-2-prop-2-ynylbenzene

InChI

InChI=1S/C9H6F2/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6H,3H2

InChI Key

UHRPZJXRDVLHNP-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Synthetic Methodologies for 1,4 Difluoro 2 Prop 2 Yn 1 Yl Benzene and Analogous Structures

Approaches to Constructing the 1,4-Difluorobenzene (B165170) Core

The formation of the 1,4-difluorobenzene scaffold can be achieved through several key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cycloaddition reactions involving difluorocarbene.

Electrophilic Aromatic Substitution Strategies in Fluorinated Benzene (B151609) Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental process in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com While direct fluorination of benzene is challenging to control due to the high reactivity of fluorine, leading to poor yields of monofluorinated products, specialized reagents have been developed to facilitate this transformation in a more controlled manner. jove.comjove.com

One common approach involves the use of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, act as sources of an electrophilic fluorine atom. wikipedia.org The mechanism is thought to proceed through the attack of the aromatic π-electrons on the electrophilic fluorine atom. vaia.com For instance, the fluorination of benzene can be achieved using reagents like F-TEDA-BF4, where the benzene ring attacks the electrophilic fluorine atom. vaia.com

Substituents already present on the benzene ring influence the position of further substitution. Activating groups, which donate electron density, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, generally direct them to the meta position. libretexts.org Halogens, like fluorine, are an exception as they are deactivating yet direct ortho and para. libretexts.org

A classic method for synthesizing fluoroarenes is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroarene. For example, 1,4-difluorobenzene can be synthesized from p-phenylenediamine (B122844) via the Schiemann reaction. oriprobe.com

Table 1: Examples of Electrophilic Fluorinating Agents

Reagent Name Abbreviation Notes
N-Fluorobenzenesulfonimide NFSI A common and effective electrophilic fluorinating agent. wikipedia.org
Selectfluor F-TEDA-BF4 A trademarked electrophilic fluorinating agent. jove.comvaia.com

Nucleophilic Aromatic Substitution Routes for Difluorobenzene Derivatives

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to fluorinated benzenes, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Interestingly, in SNAr reactions, fluorine can act as a leaving group. masterorganicchemistry.com The reaction of di- and trifluorobenzenes with nucleophiles has been studied, and these reactions often proceed faster than with their chloro- or bromo-analogs. nih.gov The regioselectivity of SNAr reactions on substituted difluorobenzenes can be influenced by the solvent system used. researchgate.net For instance, the reaction of 1-X-2,4-difluorobenzenes with morpholine (B109124) has been investigated to control the position of substitution. researchgate.net Organic photoredox catalysis has also been employed to enable the nucleophilic substitution of unactivated fluoroarenes. nih.gov

Difluorocarbene Additions for Fluorinated Aromatic Rings

Difluorocarbene (:CF2) is a reactive intermediate that can undergo cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. numberanalytics.comresearchgate.net These cyclic compounds can then undergo further transformations to yield aromatic systems. For example, the reaction of difluorocarbene with 1,2-disubstituted cyclobutenes can lead to the formation of 1,3-difluorobenzenes. jmu.edujmu.edu This method is notable because the fluorine atoms in the final product are not adjacent to each other. jmu.edujmu.edu

The generation of difluorocarbene can be achieved from various precursors, such as fluoroform or trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3). numberanalytics.comresearchgate.netorganic-chemistry.org The reaction of difluorocarbene with enaminones has been shown to produce 2,2-difluoro-2,3-dihydrofurans. researchgate.net Furthermore, difluorocarbene has been reacted with 2-benzylidenecyclohexanones to afford phenylfluorofurans. rsc.org The mechanism of difluorocarbene cycloadditions can be either stepwise or concerted, depending on the specific reactants and reaction conditions. acs.orgacs.org

Introduction of the Propargyl Side Chain at the C-2 Position

Once the 1,4-difluorobenzene core is established, the next critical step is the introduction of the propargyl group (prop-2-yn-1-yl) at the C-2 position. This is typically accomplished through cross-coupling reactions.

Direct Alkylation and Cross-Coupling Reactions

While direct alkylation of an activated 1,4-difluorobenzene ring with a propargyl halide could be envisioned, cross-coupling reactions offer a more controlled and widely applicable approach. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst.

Palladium-Catalyzed Coupling Reactions of Aryl Halides with Terminal Alkynes (Sonogashira-Type)

The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

To synthesize 1,4-difluoro-2-(prop-2-yn-1-yl)benzene, a suitable 1,4-difluoro-2-halobenzene would be coupled with propargyl alcohol or a protected derivative. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org Numerous variations of the Sonogashira reaction have been developed, including copper-free versions and the use of various palladium catalysts and ligands to optimize the reaction for specific substrates. nih.govorganic-chemistry.orgorganic-chemistry.org The reactivity of the aryl halide in the Sonogashira coupling generally follows the order: I > Br > Cl. youtube.com

For instance, the Sonogashira coupling of various iodoaromatic compounds with propargyl alcohol has been reported. nih.gov Similarly, the coupling of aryl bromides with propargylic alcohols has been demonstrated. mdpi.com This methodology has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. libretexts.org

Table 2: Key Components of a Sonogashira Coupling Reaction

Component Function Examples
Palladium Catalyst Facilitates the cross-coupling Pd(PPh3)4, PdCl2(PPh3)2 libretexts.orgmdpi.com
Copper(I) Co-catalyst Activates the alkyne CuI libretexts.orgmdpi.com
Base Neutralizes the hydrogen halide byproduct Amines (e.g., triethylamine, piperidine) wikipedia.orgorganic-chemistry.org
Aryl Halide Electrophilic coupling partner 1,4-Difluoro-2-iodobenzene, 1,4-Difluoro-2-bromobenzene

Copper-Catalyzed Gem-Difluoropropargylation Methods

The introduction of a gem-difluoroalkyl group adjacent to a triple bond is a valuable transformation in the synthesis of complex fluorinated molecules. Copper-catalyzed gem-difluoropropargylation has emerged as a powerful method to achieve this. nih.gov This approach often involves the reaction of a difluorocarbene precursor, an alkyne, and an electrophile.

Recent advancements have detailed a copper-catalyzed difluorocarbene transfer reaction that proceeds via a 1,1-migration of a copper difluorocarbene intermediate. nih.gov This modular catalytic gem-difluoropropargylation utilizes readily available starting materials such as potassium propiolates, terminal alkynes, and allyl or propargyl electrophiles. nih.govresearchgate.net The mechanism is believed to involve the migratory insertion of difluorocarbene into the carbon-copper bond of an alkynylcopper species. nih.govresearchgate.net

A general representation of this catalytic cycle can be described as follows:

Formation of an alkynylcopper species from a terminal alkyne.

Generation of a copper difluorocarbene complex.

Migratory insertion of the difluorocarbene into the C-Cu bond to form a gem-difluoropropargyl copper intermediate.

Reaction of this intermediate with an electrophile to yield the final product and regenerate the copper catalyst.

This methodology provides a direct route to gem-difluoropropargylated compounds, which are otherwise challenging to synthesize. The reaction conditions are typically mild, and the scope of substrates is broad. researchgate.net

Below is a table summarizing the key aspects of this methodology:

Parameter Description Reference
Catalyst Copper(I) salts, such as CuCl researchgate.net
Difluorocarbene Source Various precursors that can generate difluorocarbene nih.gov
Alkyne Component Terminal alkynes or potassium propiolates nih.govresearchgate.net
Electrophile Allyl or propargyl halides/sulfonates researchgate.net
Key Intermediate gem-Difluoropropargyl copper species researchgate.net
Mechanism Migratory insertion of difluorocarbene into a C-Cu bond nih.govresearchgate.net

Multicomponent Reactions Involving Propargyl Moieties (e.g., A3 coupling)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. phytojournal.com The A³ coupling (aldehyde-alkyne-amine coupling) is a prominent example of an MCR that provides a straightforward route to propargylamines. phytojournal.comwikipedia.org These products are versatile intermediates for the synthesis of various nitrogen-containing bioactive compounds. phytojournal.com

The general A³ coupling reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt. wikipedia.org While various metals can be used, copper-based catalysts are common. nih.gov The proposed mechanism for the A³ coupling involves the following key steps: nih.govrsc.org

The metal catalyst activates the terminal alkyne to form a metal acetylide. wikipedia.orgnih.gov

The aldehyde and amine react to form an iminium ion in situ. nih.gov

The metal acetylide undergoes a nucleophilic addition to the iminium ion. wikipedia.orgnih.gov

This addition yields the propargylamine (B41283) product and regenerates the catalyst. nih.gov

The A³ coupling is known for its high atom economy and procedural simplicity. phytojournal.com The reaction can often be performed in water as a solvent and can be adapted for asymmetric synthesis by using chiral ligands, leading to enantiomerically enriched propargylamines. wikipedia.orgnih.gov

The versatility of the A³ coupling is demonstrated by the wide range of aldehydes, alkynes, and amines that can be employed. This allows for the synthesis of a diverse library of propargylamines.

Component Role in A³ Coupling Reference
Aldehyde Forms an in-situ iminium ion with the amine nih.gov
Terminal Alkyne Acts as the nucleophile after activation by the metal catalyst wikipedia.orgnih.gov
Amine Reacts with the aldehyde to form the iminium ion nih.gov
Catalyst Typically a late transition metal (e.g., Cu, Ru, Au, Ag) that activates the alkyne wikipedia.orgmdpi.com

Total Synthesis Strategies and Convergent Approaches to this compound

A specific total synthesis for this compound is not extensively documented in the surveyed literature. However, its synthesis can be envisioned through convergent approaches that combine key fragments. A plausible retrosynthetic analysis would disconnect the molecule at the bond between the aromatic ring and the propargyl group. This suggests a coupling reaction between a 1,4-difluorobenzene derivative and a propargyl synthon.

One potential synthetic route could involve a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing the target molecule, this would involve the reaction of a 1,4-difluoro-2-halobenzene with propargyl alcohol or a protected derivative, followed by oxidation or further modification if necessary. A related synthesis of 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene utilized a double Sonogashira coupling. ucla.edu

Another approach could be the reaction of difluorocarbene with a substituted cyclobutene (B1205218) to generate a 1,3-difluorobenzene (B1663923) derivative, although this would lead to a different substitution pattern than the target molecule. jmu.edu

The synthesis of related difluorinated cyclic structures has been reported. For instance, enantiopure 1,4-difluoro-cyclohexenes have been prepared from (3S,4S)-hexa-1,5-diene-3,4-diol through a sequence involving a double cross-metathesis reaction followed by electrophilic fluorination and ring-closing metathesis. nih.gov While this synthesis does not yield the aromatic target, it highlights modern techniques for introducing fluorine into cyclic systems.

A summary of potential synthetic strategies is provided below:

Synthetic Strategy Key Reaction Starting Material Examples Reference
Sonogashira Coupling Palladium-catalyzed cross-coupling1,4-Difluoro-2-iodobenzene and propargyl alcohol ucla.edu
Nucleophilic Substitution Reaction of a difluorophenoxide with a propargyl halide2,5-Difluorophenol and propargyl bromide
Alkylation of a Difluorobenzene Derivative Friedel-Crafts type alkylation1,4-Difluorobenzene and a propargyl electrophile

Reactivity and Chemical Transformations of 1,4 Difluoro 2 Prop 2 Yn 1 Yl Benzene

Cycloaddition Reactions of the Propargyl Group

The terminal alkyne of the propargyl group is a versatile handle for a variety of cycloaddition reactions, enabling the formation of five- and six-membered heterocyclic and carbocyclic rings. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel fluorinated compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorinated Azides

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction for the formation of 1,2,3-triazoles. While specific examples involving 1,4-difluoro-2-(prop-2-yn-1-yl)benzene are not extensively detailed in the literature, the general utility of this reaction with fluorinated alkynes is well-established. The reaction of a terminal alkyne, such as the one present in this compound, with a fluorinated azide (B81097) in the presence of a copper(I) catalyst would be expected to yield the corresponding 1,4-disubstituted-1,2,3-triazole. The fluorine atoms on the benzene (B151609) ring can influence the electronic properties of the alkyne, potentially affecting the reaction kinetics.

A representative, though general, reaction scheme for CuAAC is shown below:

Reactant 1Reactant 2CatalystProduct
This compoundFluorinated AzideCopper(I)1-(2,5-Difluorobenzyl)-4-(fluorinated substituent)-1H-1,2,3-triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorinated Systems

Other [3+2] Cycloadditions for Fluorinated Heterocycle Formation

Beyond the formation of triazoles, the propargyl group of this compound can participate in other [3+2] cycloaddition reactions to generate a variety of five-membered heterocycles. For instance, reaction with nitrile oxides can lead to the formation of isoxazoles. The regioselectivity of these cycloadditions can be influenced by the electronic nature of the difluorinated benzene ring.

DipoleDipolarophileProduct
Nitrile OxideThis compound3-(Substituted)-5-((2,5-difluorophenyl)methyl)isoxazole
Diazo CompoundThis compound4-((2,5-Difluorophenyl)methyl)-1H-pyrazole

[4+2] Cycloadditions (e.g., Diels-Alder) Involving Fluorinated Alkynes and Dienes

The alkyne moiety of this compound can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Reaction with a suitable diene would yield a six-membered ring. The fluorine substituents on the aromatic ring can enhance the dienophilic character of the alkyne, potentially facilitating the reaction.

Functionalization of the Difluorobenzene Moiety

The difluorobenzene ring of this compound is also amenable to further functionalization, allowing for the introduction of additional substituents and the synthesis of more complex molecules.

Directed C-H Functionalization of Fluorinated Aromatics

Directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic rings. In the case of this compound, the propargyl group or a derivative thereof could potentially serve as a directing group to functionalize a specific C-H bond on the benzene ring. This strategy allows for the regioselective introduction of various functional groups, avoiding the need for pre-functionalized starting materials. While specific examples for this exact molecule are not prominent in the literature, the methodology is broadly applicable to fluorinated aromatics.

Directing GroupReagentProduct
Propargyl-derived groupOrganometallic reagentC-H functionalized this compound

Transformations Involving the Aromatic C-F Bonds

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which generally imparts high thermal and chemical stability to fluoroaromatic compounds. However, the fluorine atoms on the benzene ring of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. nih.gov In this molecule, the fluorine atoms themselves act as activating groups for SNAr, albeit to a lesser extent than nitro or cyano groups.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the position of the substituents on the aromatic ring. researchgate.net For 1,4-difluorobenzene (B165170) derivatives, the substitution of a fluorine atom is a well-established transformation. nih.gov

The propargyl group at the 2-position, being an alkyl-type substituent, is generally considered to be weakly electron-donating or neutral in terms of its inductive effect on the aromatic ring. This can have a subtle influence on the regioselectivity of nucleophilic attack. In SNAr reactions of polysubstituted benzenes, the position of attack is governed by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. With two fluorine atoms present, the substitution can potentially occur at either the C-1 or C-4 position. The precise outcome would depend on the specific reaction conditions and the nature of the incoming nucleophile. While specific studies on the SNAr of this compound are not widely reported, data from related systems provide insight into the expected reactivity.

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroaromatic Compounds (Analogous Systems)

Fluoroaromatic CompoundNucleophileProduct(s)ObservationsReference
1,2,4,5-TetrafluorobenzeneSodium methoxide1,2,4-Trimethoxy-5-fluorobenzene and 1,2,5-Trimethoxy-4-fluorobenzeneDemonstrates sequential substitution of fluorine atoms. nih.gov
HexafluorobenzeneAmmoniaPentafluoroanilineA standard example of SNAr on a perfluorinated arene. nih.gov
4,5-Difluoro-1,2-dinitrobenzeneVarious thiolsMonosubstituted and disubstituted thioether derivativesThe fluorine atoms are readily displaced by sulfur nucleophiles. nih.gov

Regioselectivity and Stereoselectivity in Transformations

Influence of Fluorine on Reaction Outcomes

The two fluorine atoms in this compound exert a significant influence on the regioselectivity of various transformations. In electrophilic aromatic substitution reactions, the fluorine atoms are ortho, para-directing, yet deactivating due to their strong inductive electron-withdrawing effect. However, in the context of the transformations of the alkyne moiety, their electronic influence is also crucial.

For instance, in metal-catalyzed additions to the alkyne, the electronic nature of the difluorophenyl group can affect the polarization of the triple bond and thereby influence the regioselectivity of the addition of various reagents. The electron-withdrawing character of the difluorophenyl ring can render the internal carbon of the alkyne more electrophilic, which can direct the attack of nucleophilic species in certain catalytic cycles.

Control of Product Isomerism (e.g., E/Z Stereoselectivity in Hydrofluorination)

The hydrofluorination of the terminal alkyne in this compound can lead to the formation of either the (E)- or (Z)-vinyl fluoride (B91410), and controlling this stereoselectivity is a significant synthetic challenge. The outcome of the reaction is highly dependent on the reaction conditions, including the fluorine source, the catalyst, and the solvent.

Recent advances in alkyne hydrofluorination have demonstrated that stereodivergent synthesis is achievable. For example, the use of protic tetrafluoroborates as reagents can be tuned to selectively produce either the E or Z isomer. nih.gov The formation of the (E)-vinyl fluoride is often favored under kinetic control, proceeding through a syn-addition of H and F across the triple bond. Conversely, the (Z)-vinyl fluoride, which is often the thermodynamically more stable isomer, can be obtained under conditions that allow for isomerization to the more stable product. nih.govchemrxiv.org

The mechanism often involves the formation of a vinyl cation intermediate, and the stereochemical outcome is determined by the trajectory of the fluoride attack. The choice of solvent can play a critical role; for instance, less polar solvents may favor one stereoisomer, while more polar solvents favor the other. chemrxiv.org

Table 2: Stereoselective Hydrofluorination of Alkynes (Analogous Systems)

Alkyne SubstrateReagent/ConditionsMajor Product IsomerE/Z RatioReference
1-Phenyl-1-propyneHBF4·Et2O, CHCl3(E)-1-Fluoro-1-phenylpropene11:1 nih.gov
1-Phenyl-1-propyne2,6-Dichloropyridinium tetrafluoroborate (B81430), DCE(Z)-1-Fluoro-1-phenylpropene>20:1 nih.gov
Dodec-6-ynePyridine-HF(Z)-6-Fluorododec-6-ene>98:2 researchgate.net

Metal-Catalyzed Reactions Beyond Cycloadditions

Hydrofluorination and Carbofluorination of Alkynes

Metal catalysts, particularly those based on gold, have been shown to be effective in promoting the hydrofluorination of alkynes. researchgate.net These reactions often proceed with high regioselectivity, with the fluorine atom adding to the carbon atom that can better stabilize a positive charge in the transition state. For a terminal alkyne like that in this compound, this would typically lead to the formation of a gem-difluoroalkane upon double hydrofluorination, or a vinyl fluoride with the fluorine at the internal carbon upon monohydrofluorination.

Theoretical and Computational Investigations of 1,4 Difluoro 2 Prop 2 Yn 1 Yl Benzene

Electronic Structure and Bonding Analysis

Computational analysis is pivotal in elucidating the electronic characteristics that govern the behavior of a molecule. For 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene, such studies would offer a foundational understanding of its properties.

Quantum Chemical Characterization of Molecular Orbitals and Energetics (e.g., HOMO-LUMO Gap)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, would be instrumental in defining the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For instance, studies on related aromatic compounds have shown how substituent groups influence this gap. Computational models could predict whether the electron-withdrawing fluorine atoms or the π-system of the propargyl group dominate in defining the frontier orbital energies of the title compound.

Table 1: Hypothetical Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
LUMO+1-0.5
LUMO-1.5
HOMO-6.5
HOMO-1-7.2
HOMO-LUMO Gap 5.0

Note: The data in this table is purely illustrative to demonstrate the output of such a study and is not based on actual experimental or computational results.

Distribution of Electron Density and Atomic Charges

Understanding the distribution of electrons within this compound is key to predicting its interaction with other molecules. Computational methods can generate detailed electron density maps and calculate atomic charges (e.g., Mulliken, NBO). These calculations would likely reveal the electron-withdrawing effects of the two fluorine atoms, leading to a polarization of the benzene (B151609) ring and influencing its reactivity in electrophilic or nucleophilic substitution reactions. The propargyl group's acetylenic bond would also exhibit a distinct electronic signature.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propargyl group introduces the possibility of different conformers for this compound. Computational conformational analysis could identify the most stable spatial arrangement of the atoms and the energy barriers between different conformations. Furthermore, these studies could probe for potential weak intramolecular interactions, such as hydrogen bonding. Although the CF2H group is not present in this molecule, the acetylenic C-H bond of the propargyl group could potentially engage in weak hydrogen bonding with one of the fluorine atoms, which would influence the molecule's preferred conformation.

Reaction Mechanism Elucidation via Computational Methods

Beyond static properties, computational chemistry excels at mapping the dynamic processes of chemical reactions. For this compound, this could provide invaluable information on its synthesis and reactivity.

Potential Energy Surface Mapping for Key Transformations

By calculating the potential energy surface for a given reaction, chemists can visualize the energy landscape that connects reactants, transition states, intermediates, and products. For this compound, this could be applied to understand its behavior in reactions such as cycloadditions involving the alkyne, or nucleophilic aromatic substitution. For example, mapping the potential energy surface for the reaction of a nucleophile with the benzene ring would reveal the preferred site of attack and the relative energies of the possible intermediates.

Transition State Theory and Kinetic Parameter Determination

Once the transition state for a reaction has been located on the potential energy surface, transition state theory can be used to calculate important kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A). These parameters are essential for predicting reaction rates and understanding the factors that control them. For a reaction involving this compound, these calculations would provide a quantitative measure of the reaction's feasibility and speed under different conditions.

Role of Fluorine in Directing Reactivity and Selectivity (e.g., C-F Bond Cleavage)

The presence of two fluorine atoms on the benzene ring of this compound profoundly influences the molecule's electronic structure and, consequently, its chemical reactivity and selectivity. Fluorine is the most electronegative element, and its attachment to an aromatic ring introduces strong inductive (-I) and weaker mesomeric (+M) effects. These electronic properties are critical in directing the outcomes of chemical reactions, particularly those involving the cleavage of the carbon-fluorine (C-F) bond.

Computational studies on fluorinated aromatic compounds have elucidated the significant role of fluorine in activating the molecule for specific reactions. For instance, in reactions involving metallation, the fluorine atoms can direct ortho-lithiation. However, a more notable aspect of their reactivity is in the generation of benzyne (B1209423) intermediates. The C-F bond, while strong, can be activated under specific conditions, such as treatment with a strong base like n-butyllithium. In molecules like 1,4-difluoro-2,5-dimethoxybenzene, the fluorine atoms serve as leaving groups in a base-promoted dehydrohalogenation to generate a highly reactive benzyne intermediate. researchgate.net This process is a powerful tool in organic synthesis, enabling cycloaddition reactions. researchgate.net

For this compound, the two fluorine atoms are not equivalent. The fluorine at position 1 (C1) is ortho to the propargyl group, while the fluorine at position 4 (C4) is para. The propargyl group, with its sp-hybridized carbons, can also influence the electron distribution in the ring. Theoretical models predict that the C-F bond ortho to the activating or bulky group is often the one that participates in reactions like benzyne formation. Computational analysis of bond dissociation energies (BDE) would be required to precisely predict which C-F bond is more susceptible to cleavage. The interplay between the strong electron-withdrawing nature of the fluorine atoms and the electronic character of the propargyl substituent makes this molecule a candidate for selective functionalization, where one fluorine atom may be preferentially cleaved over the other under controlled reaction conditions. jmu.edu

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic features of molecules like this compound. Methods such as Density Functional Theory (DFT) are routinely used to simulate vibrational and NMR spectra with a high degree of accuracy.

The simulation of infrared (IR) and Raman spectra using quantum chemical calculations is a powerful method for assigning vibrational modes observed in experimental spectra. For complex molecules, experimental spectra can be crowded and difficult to interpret without theoretical support. DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide excellent agreement with experimental vibrational frequencies for a wide range of substituted benzene compounds. isroset.orgirjet.netresearchgate.net

The process involves first optimizing the molecular geometry to find the lowest energy structure. Subsequently, vibrational frequency calculations are performed on the optimized structure. The results provide a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. A detailed assignment of these frequencies is made possible through the analysis of the potential energy distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each vibrational mode. irjet.net

For this compound, characteristic vibrational modes are expected. The table below presents a hypothetical set of key vibrational frequencies based on computational studies of similar aromatic compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) Spectrum Description of Motion
C≡C Stretch~2120IR (Weak), Raman (Strong)Stretching of the alkyne triple bond
≡C-H Stretch~3300IR (Strong), Raman (Medium)Stretching of the acetylenic C-H bond
Aromatic C-H Stretch3050 - 3100IR (Medium), Raman (Strong)Stretching of C-H bonds on the benzene ring
C-F Stretch1200 - 1250IR (Very Strong)Asymmetric and symmetric stretching of C-F bonds
Aromatic C=C Stretch1450 - 1600IR (Medium), Raman (Strong)In-plane stretching of the benzene ring carbons
CH₂ Bend~1430IR (Medium)Scissoring motion of the methylene (B1212753) group

Note: The data in this table is illustrative and based on typical frequency ranges for the described functional groups derived from computational studies on analogous molecules. isroset.orgirjet.netnih.gov

The C-F stretching vibrations typically appear as very strong bands in the IR spectrum, making them easily identifiable. isroset.org The alkyne C≡C and ≡C-H stretches are also highly characteristic and provide clear evidence for the propargyl group. irjet.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation, and ¹⁹F NMR is particularly powerful for fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.gov However, assigning specific signals in molecules with multiple, inequivalent fluorine atoms can be challenging.

Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a reliable and widely used tool for predicting ¹⁹F NMR chemical shifts. researchgate.net Studies have shown that calculations at levels of theory such as B3LYP/6-31+G(d,p) can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-3 ppm, which is often sufficient to distinguish between different fluorine environments in a molecule. nih.gov These calculations can be performed on gas-phase structures, as solvent effects often introduce only minor changes to the shifts. nih.gov

For this compound, the two fluorine atoms are in distinct chemical environments and are expected to show different chemical shifts in the ¹⁹F NMR spectrum. The fluorine at C1 is ortho to the propargyl group, while the fluorine at C4 is para. The electronic environment created by the substituent will deshield each fluorine nucleus to a different extent. A computational analysis would predict the precise chemical shifts, aiding in the definitive assignment of the experimental spectrum.

The table below shows an example of how calculated and experimental chemical shifts are compared, using 1,4-difluorobenzene (B165170) as a reference. The predicted shifts for the title compound are hypothetical but based on the principles established in computational studies. nih.govworktribe.com

Compound Fluorine Position Calculated δ (ppm) Experimental δ (ppm) Reference Compound
1,4-DifluorobenzeneF1, F4-119.5-120.1CFCl₃
This compoundF1 (ortho to propargyl)-115.8 (Predicted)N/ACFCl₃
This compoundF4 (para to propargyl)-122.3 (Predicted)N/ACFCl₃

Note: The data for 1,4-Difluorobenzene is based on established values. colorado.edunih.gov The predicted data for the title compound is illustrative, demonstrating the expected differentiation of the fluorine signals based on their position relative to the propargyl substituent as would be determined by GIAO-DFT calculations. nih.govresearchgate.net

By calculating the magnetic shielding tensor for each nucleus, these theoretical methods provide a direct link between the electronic structure of the molecule and the observed NMR chemical shifts, making them an essential component of modern chemical research. worktribe.com

Advanced Spectroscopic and Analytical Methodologies in Research on 1,4 Difluoro 2 Prop 2 Yn 1 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of "1,4-Difluoro-2-(prop-2-yn-1-yl)benzene." The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. wikipedia.org This results in high sensitivity, making it an excellent probe for structural and environmental changes around the fluorine atoms. wikipedia.orgalfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with a much larger chemical shift dispersion compared to ¹H NMR, which aids in the resolution of complex spectra. wikipedia.orgalfa-chemistry.com

In the context of "this compound," the two fluorine atoms at positions 1 and 4 would give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the propargyl group at the 2-position. The electron-withdrawing nature of the fluorine atoms and the electronic character of the propargyl substituent will determine the precise chemical shift values. For comparison, the ¹⁹F NMR chemical shift of the parent 1,4-difluorobenzene (B165170) is a single peak, as the fluorine atoms are chemically equivalent. spectrabase.com The introduction of the propargyl group breaks this symmetry, leading to two separate signals.

The expected ¹⁹F NMR data for "this compound" would show two distinct resonances, likely in the range typical for fluoroaromatic compounds. alfa-chemistry.com The fluorine atom at the 4-position (F4) would be expected to have a chemical shift closer to that of 1,4-difluorobenzene, while the fluorine atom at the 1-position (F1), being closer to the propargyl substituent, would experience a different electronic environment, resulting in a different chemical shift. Coupling between the fluorine atoms and with the aromatic protons would provide further structural information.

Table 1: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift Range (ppm)Expected MultiplicityKey Coupling Interactions
F1-110 to -130Doublet of doublets³J(F1-H6), ⁴J(F1-F4)
F4-115 to -135Doublet of doublets³J(F4-H3), ³J(F4-H5), ⁴J(F4-F1)

Note: The predicted chemical shift ranges are based on general values for fluoroaromatic compounds and are relative to a standard such as CFCl₃. Actual values may vary depending on the solvent and other experimental conditions.

For more complex structures, such as adducts formed from "this compound" in cycloaddition reactions, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This allows for the tracing of proton connectivity within the molecule, for instance, confirming the coupling between adjacent aromatic protons and the methylene (B1212753) protons of the propargyl group with the acetylenic proton.

HSQC: The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.

HMBC: The HMBC experiment reveals long-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds. This is crucial for establishing the connectivity between different fragments of a molecule, for example, connecting the propargyl group to the difluorobenzene ring by observing correlations from the methylene protons to the aromatic carbons.

Table 2: Expected Multidimensional NMR Correlations for a Hypothetical Adduct

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Aromatic ProtonsOther Aromatic ProtonsAromatic CH CarbonsOther Aromatic Carbons, Propargyl Methylene Carbon
Methylene ProtonsAcetylenic ProtonPropargyl CH₂ CarbonAcetylenic Carbons, Aromatic Carbons (C1, C2)
Acetylenic ProtonMethylene ProtonsAcetylenic CH CarbonPropargyl Methylene Carbon, Acetylenic Quaternary Carbon

Single-Crystal X-ray Diffraction for Definitive Structural Characterization

The crystal structure of a related compound, 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, has been reported, demonstrating the utility of this technique in elucidating the solid-state arrangement of molecules containing the propargyl and substituted benzene (B151609) moieties. researchgate.net Similarly, the crystal structures of 1,2-difluorobenzene (B135520) and 1,4-difluorobenzene have been determined, providing benchmark data for C-F and C-C bond lengths and C-C-F bond angles in fluorinated benzene rings. nih.govnih.gov

Table 3: Representative Crystallographic Parameters from a Related Difluorobenzene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.809
b (Å)6.530
c (Å)7.190
β (°)101.89
Volume (ų)266.9
Z2
Data for 1,4-difluorobenzeneSource: nih.gov

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of "this compound" and its reaction products. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the propargyl group or a fluorine atom would result in characteristic fragment ions. The mass spectrum of the parent 1,4-difluorobenzene shows a prominent molecular ion peak at m/z 114. nist.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M]⁺ (C₉H₆F₂)⁺152.0437
[M-H]⁺ (C₉H₅F₂)⁺151.0359
[M-C₃H₃]⁺ (C₆H₃F₂)⁺113.0152

Note: The calculated exact masses are based on the most abundant isotopes.

Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) can be employed to monitor the progress of reactions involving "this compound," allowing for the identification of reactants, intermediates, and products in a reaction mixture.

Spectroscopic Studies of Molecular Interactions and Dynamics

Beyond structural elucidation, spectroscopic techniques can be used to study the molecular interactions and dynamics of "this compound." For example, if this molecule is used as a building block for larger, functional materials or biologically active compounds, techniques like fluorescence spectroscopy can be employed to probe its interactions with other molecules or its local environment.

By attaching a fluorophore to the "this compound" scaffold, changes in the fluorescence emission spectrum (intensity, wavelength, and lifetime) can provide insights into binding events, conformational changes, and the polarity of the surrounding medium. While there are no specific studies on the molecular interactions of "this compound" itself, the principles of using spectroscopic probes are well-established for studying a wide range of molecular systems.

Advanced Applications and Research Frontiers Involving 1,4 Difluoro 2 Prop 2 Yn 1 Yl Benzene

Development of Novel Fluorinated Building Blocks and Reagents for Organic Synthesis

The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, including stability, acidity, and lipophilicity. nih.govossila.com As a result, fluorinated compounds are highly sought after in medicinal chemistry and materials science. ossila.comnih.gov 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene is itself a valuable fluorinated building block, a foundational unit used to construct more complex molecules. nih.govnih.govbeilstein-journals.orgmdpi.com

The key to its utility lies in the orthogonal reactivity of its two main components:

The Difluorobenzene Ring: The fluorine atoms modify the electronic nature of the benzene (B151609) ring, making it electron-deficient. This influences its reactivity in aromatic substitution reactions and can be a critical feature for tuning the properties of a target molecule.

The Propargyl Group: The terminal alkyne is a highly versatile functional group. It can participate in a wide range of transformations, including carbon-carbon bond-forming reactions, reductions, and, most notably, cycloadditions.

This compound can be used to synthesize a variety of more complex fluorinated reagents. For example, the alkyne can be transformed into other functional groups, creating a new family of difluorinated building blocks while retaining the core fluorinated aromatic structure. Research in the synthesis of fluorinated motifs often focuses on creating such highly functional synthons that can be used in diverse chemical reactions. nih.gov

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads or functional materials. The success of this approach relies on the use of highly efficient and reliable chemical reactions.

This compound is an ideal substrate for library synthesis due to its terminal alkyne group, which is a key component in one of the most powerful "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govsigmaaldrich.comrsc.org This reaction joins an alkyne with an azide (B81097) to form a stable triazole ring with exceptional reliability and specificity. sigmaaldrich.comsigmaaldrich.comthermofisher.com

By reacting this compound with a diverse collection of azide-containing molecules, a library of compounds can be generated, with each member sharing the core 1,4-difluorobenzene (B165170) moiety but differing in the substituent attached via the newly formed triazole linker. This modular approach allows for the systematic exploration of chemical space around a fluorinated core structure. nih.govresearchgate.net

Table 1: Application in Combinatorial Synthesis via Click Chemistry

FeatureDescriptionRelevance to this compound
Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)The terminal alkyne of the propargyl group serves as the reactive handle.
Reactant A This compoundProvides the core fluorinated scaffold.
Reactant B A library of diverse azide-containing compounds (R-N₃)Introduces molecular diversity.
Product A library of 1,2,3-triazole derivativesEach product incorporates the difluorophenylmethyl group.
Advantage High efficiency, modularity, and rapid generation of diverse structures. nih.govnih.govEnables the creation of large libraries of novel fluorinated compounds for screening.

Precursors for Advanced Materials Research (Chemical Synthesis Perspective)

The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced functional materials.

Polymer and Dendrimer Architectures

Fluorinated polymers and dendrimers often exhibit unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound can be used as a monomer in the synthesis of such macromolecules. The propargyl group can undergo polymerization through various methods, such as transition-metal-catalyzed coupling reactions, to form a polymer backbone.

Similarly, in the synthesis of dendrimers—highly branched, tree-like molecules—this compound can act as a core or a branching unit. nih.gov For example, the alkyne can be reacted with multifunctional azides to build successive generations of a dendrimer, resulting in a macromolecule with a high density of fluorine atoms. The design of such fluorinated dendrimers is a key area of research for applications like magnetic resonance imaging (MRI). nih.gov

Optoelectronic and Photonic Material Precursors

Organic π-conjugated materials are the foundation of modern organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. digitellinc.com The performance of these materials is highly dependent on their electronic properties, such as their HOMO/LUMO energy levels.

Incorporating fluorine atoms into conjugated systems is a well-established strategy for tuning these electronic properties. digitellinc.comuchicago.edu The strong electron-withdrawing nature of fluorine can lower the energy levels of the molecular orbitals. By incorporating this compound into a larger conjugated structure, such as a poly(phenylene vinylene) derivative or a functional oligomer, materials scientists can fine-tune the optoelectronic characteristics of the final material. elsevierpure.com The alkyne group provides a convenient point for extending the conjugation through reactions like the Sonogashira coupling or for creating rigid, well-defined architectures.

Chemical Biology Tool Development

Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique properties of fluorine make it an ideal label for biological studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Design and Synthesis of Clickable ¹⁹F NMR Probes for Structural and Binding Studies

¹⁹F NMR is a powerful technique for studying biological molecules because naturally occurring fluorine is virtually absent in living systems, meaning any observed signal comes directly from the introduced probe. nih.govehu.es The chemical shift of a ¹⁹F nucleus is also highly sensitive to its local environment, providing detailed information about molecular structure, conformation, and binding interactions. nih.govbiorxiv.orgnih.gov

This compound is an exemplary precursor for creating a "clickable" ¹⁹F NMR probe. The synthesis involves attaching this molecule to a biomolecule of interest (e.g., a protein or nucleic acid) that has been chemically modified to contain an azide group. The CuAAC click reaction covalently links the probe to the biomolecule. cfplus.czpharma-industry-review.com

Once attached, the two fluorine atoms on the benzene ring act as a reporter. Their NMR signal can be monitored to study biological events. For instance, if the labeled protein binds to another molecule, the chemical environment around the ¹⁹F probe may change, causing a shift in the NMR signal. This provides a direct method for observing binding events and can even offer insights into the structural changes that occur upon binding. ehu.esbiorxiv.org This approach avoids the need for laborious synthesis of fully fluorinated biomolecules by allowing a fluorinated tag to be easily and selectively attached. cfplus.czpharma-industry-review.com

Table 2: Characteristics of this compound as a ¹⁹F NMR Probe Precursor

PropertyDescriptionAdvantage in Chemical Biology
¹⁹F Nuclei Contains two fluorine atoms on an aromatic ring.Provides a distinct and sensitive signal for NMR detection with no biological background. nih.govehu.es
Alkyne Group Allows for attachment to azide-modified biomolecules via click chemistry.Enables site-specific and efficient labeling of complex biological macromolecules. cfplus.czpharma-industry-review.com
Environmental Sensitivity The ¹⁹F chemical shift is highly sensitive to changes in the local environment.Allows for the detection of protein folding, conformational changes, and ligand binding events. biorxiv.orgnih.gov
Structural Information The two fluorine atoms can provide more detailed structural restraints compared to a single fluorine probe.Can offer more precise information about the nature of the molecular interaction being studied.

Application in Radiochemistry for Isotopic Labeling (e.g., 18F for PET Imaging Probe Development)

The development of novel radiotracers for Positron Emission Tomography (PET) is a rapidly growing area of medical imaging that allows for the non-invasive study and diagnosis of diseases at the molecular level. nih.gov The most commonly used radionuclide for PET is fluorine-18 (B77423) (¹⁸F) due to its favorable physical and nuclear characteristics, including a 109.7-minute half-life and low positron energy. acs.org The terminal alkyne functionality of this compound makes it an ideal precursor or synthon for the development of ¹⁸F-labeled PET probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for radiochemical applications where synthesis must be performed quickly with small quantities of radioactive precursors. illinois.educhemie-brunschwig.ch In a typical radiolabeling strategy involving a molecule like this compound, the process would involve two key components: the alkyne-containing molecule and an ¹⁸F-labeled azide.

Detailed Research Findings:

The general methodology involves first preparing a small, easily labeled azide molecule containing ¹⁸F. This ¹⁸F-azide is then "clicked" onto the alkyne of the larger targeting molecule, such as a peptide, inhibitor, or antibody scaffold functionalized with the this compound moiety. This two-step approach is often preferred over direct fluorination of a large biomolecule, which can be challenging and result in low yields. acs.org

For instance, research into radiotracers for imaging protein sulfenylation has demonstrated the successful use of a copper-catalyzed click reaction to synthesize an ¹⁸F-labeled probe. nih.gov In this study, an alkyne-functionalized probe precursor was reacted with an ¹⁸F-labeled azide to generate the final radiotracer, [¹⁸F]Fluoro-DCP. nih.gov This process highlights a parallel strategy where this compound could serve as the alkyne-bearing component, which is then conjugated to a biologically active molecule before the final "click" with an ¹⁸F-azide.

The synthesis of a hydrophilic fluorosulfotetrazine for PET imaging provides another relevant example. mdpi.com Researchers designed a convergent synthesis where an azidotetrazine was coupled with a propargylic butanesultone via a CuAAC reaction. mdpi.com This strategy could be adapted by using this compound to link a targeting vector to a tetrazine for bioorthogonal labeling applications.

The table below outlines the typical components and conditions for such a radiolabeling approach.

ComponentRoleExample
Targeting Vector Binds to a specific biological target (e.g., receptor, enzyme).Peptide, small molecule inhibitor, antibody fragment.
Alkyne Synthon Provides the alkyne handle for click chemistry.This compound
¹⁸F-Labeled Azide The radioactive component for PET detection.[¹⁸F]fluoroethyl azide, [¹⁸F]fluoropropyl azide.
Catalyst System Facilitates the cycloaddition reaction.Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). sigmaaldrich.com
Ligand Stabilizes the Cu(I) catalyst and protects biomolecules.Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). sigmaaldrich.com

The resulting ¹⁸F-labeled triazole product can then be purified and formulated for in vivo PET imaging studies to visualize and quantify biological processes, aiding in disease diagnosis and the development of new therapies. nih.gov

Catalyst and Reaction Methodology Development

The structure of this compound makes it a significant substrate in the development of new catalysts and reaction methodologies, particularly in organofluorine chemistry and transition metal-catalyzed transformations.

Click Chemistry:

The most prominent application of the propargyl group is in the Huisgen 1,3-dipolar cycloaddition between alkynes and azides. illinois.edu The development of copper- and ruthenium-catalyzed versions of this reaction has transformed it into a "click" reaction, valued for its efficiency and reliability. sigmaaldrich.comchemie-brunschwig.ch

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles. sigmaaldrich.com Molecules like this compound are ideal substrates for building libraries of novel compounds by reacting them with a diverse range of azides. The resulting difluorophenyl-triazole core is a sought-after scaffold in medicinal chemistry.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts provide access to the 1,5-disubstituted 1,2,3-triazole isomer. sigmaaldrich.com The ability to use this compound in both CuAAC and RuAAC reactions allows chemists to selectively generate different constitutional isomers, which can have vastly different biological and material properties.

The table below summarizes these key click reactions.

ReactionCatalystProductKey Features
CuAAC Copper(I) salts (e.g., CuSO₄/ascorbate)1,4-disubstituted 1,2,3-triazoleHigh yield, stereospecific, works in water. sigmaaldrich.comchemie-brunschwig.ch
RuAAC Ruthenium complexes (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstituted 1,2,3-triazoleComplements CuAAC, excellent regioselectivity. sigmaaldrich.com

Palladium-Catalyzed Reactions:

The difluorobenzene moiety is also relevant in the context of modern catalytic methods. Palladium-catalyzed reactions are crucial for creating C-C and C-heteroatom bonds. Research into the synthesis of complex fluorinated molecules often involves palladium catalysis. For example, a palladium-catalyzed C-H functionalization followed by a β-fluoride elimination has been developed to synthesize gem-difluoro olefins from fluorinated diazoalkanes and indole (B1671886) heterocyles. d-nb.infonih.gov While not a direct reaction of this compound, this methodology illustrates the ongoing development of catalytic systems to manipulate fluorinated aromatic compounds. The presence of both C-F and C-H bonds on the aromatic ring of this compound makes it an interesting substrate for developing new site-selective C-H activation or cross-coupling methodologies.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry:

The development of "bis-electrophiles" or "two-in-one" click chemistry reagents is an emerging frontier. rsc.org A molecule like this compound could be derivatized to incorporate a sulfonyl fluoride (-SO₂F) group. The resulting compound would possess both an alkyne (for CuAAC) and a SuFEx-able group, allowing for sequential click reactions to rapidly build molecular complexity. This dual functionality is highly desirable for creating multifunctional materials and complex drug conjugates.

Emerging Research Directions and Future Outlook for 1,4 Difluoro 2 Prop 2 Yn 1 Yl Benzene

Unexplored Reactivity Modes and Selective Transformations

The chemical architecture of 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene, featuring a difluorinated aromatic ring and a terminal alkyne, presents a rich landscape for exploring novel reactivity. Future research could systematically investigate currently unexplored reaction pathways. Key areas for investigation would include the selective activation of C-F bonds, which are traditionally robust, in the presence of the reactive alkyne. Additionally, the development of catalytic systems for regio- and stereoselective transformations of the propargyl group would be a significant avenue.

Table 1: Potential Unexplored Reactions for this compound

Reaction TypePotential Reagents/CatalystsTarget Transformation
Selective C-F ActivationTransition metal complexes (e.g., Ni, Pd) with specialized ligandsSite-specific cross-coupling reactions
Alkyne MetathesisMolybdenum or Tungsten alkylidyne catalystsSynthesis of novel polymers and macrocycles
Asymmetric HydrationChiral gold or platinum catalystsFormation of chiral ketones
Cycloaddition ReactionsNovel dipole synthonsSynthesis of complex heterocyclic scaffolds

Integration with Sustainable Chemistry Principles

Future research on this compound is anticipated to align with the principles of sustainable chemistry. This includes the use of environmentally benign energy sources like light and electricity to drive chemical transformations. Photocatalysis could enable novel cycloadditions and functionalizations of the alkyne moiety under mild conditions. Electrocatalysis offers a pathway for redox-neutral transformations and could be employed for C-H functionalization of the benzene (B151609) ring.

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. Advanced computational modeling, such as Density Functional Theory (DFT), can be applied to this compound to predict its reactivity in various chemical environments. These models can help in designing efficient synthetic routes and in predicting the properties of new materials derived from this compound.

Table 2: Application of Computational Modeling

Modeling TechniquePredicted PropertyPotential Impact
Density Functional Theory (DFT)Reaction energy barriersOptimization of reaction conditions
Molecular Dynamics (MD)Conformational analysisUnderstanding intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate bindingDesign of potential enzyme inhibitors

Functionalization of Complex Biomolecules and Nanomaterials

The terminal alkyne in this compound makes it a prime candidate for bioorthogonal chemistry, particularly in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). Future research could explore its use in the precise functionalization of complex biomolecules such as proteins and nucleic acids for imaging or therapeutic purposes. Similarly, this compound could be used to modify the surface of nanomaterials, imparting new properties for applications in electronics or drug delivery.

Interdisciplinary Research Opportunities

The unique combination of a fluorinated aromatic ring and a reactive alkyne in this compound opens up numerous opportunities for interdisciplinary research. In medicinal chemistry, the difluorobenzene motif is a common feature in many pharmaceuticals, and the alkyne handle allows for easy modification, making it an attractive scaffold for drug discovery. In materials science, its rigid structure and potential for polymerization could be exploited in the development of novel organic semiconductors or porous materials.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm), propargyl protons (δ 2.5–3.5 ppm), and coupling constants (e.g., ³JHF for fluorine-adjacent protons) .
  • ¹⁹F NMR : Two distinct fluorine signals (δ -110 to -120 ppm) confirm substitution patterns.
  • IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 152.14) validate purity .

What strategies resolve contradictions in crystallographic data when fluorine atoms cause disorder?

Advanced Research Question
Fluorine’s high electron density and small atomic radius can lead to disordered crystal structures. Refinement strategies include:

  • Using SHELXL with anisotropic displacement parameters and constraints for fluorine positions.
  • Incorporating twin refinement (via SHELXT ) for twinned crystals.
  • Validating models against high-resolution data (e.g., synchrotron sources) and residual density maps. Cross-validation with spectroscopic data ensures structural accuracy .

How does the electron-withdrawing effect of fluorine influence electrophilic substitution patterns in this compound?

Basic Research Question
The 1,4-difluoro substitution deactivates the benzene ring, directing electrophiles (e.g., nitration, sulfonation) to the meta position relative to fluorine. However, the propargyl group at C2 introduces steric hindrance, favoring para-substitution in some cases. Competitive directing effects require reaction condition optimization (e.g., Lewis acids like AlCl₃ for nitration) .

How can kinetic vs. thermodynamic control be applied in synthesizing derivatives via propargyl group reactions?

Advanced Research Question

  • Kinetic Control : Low-temperature reactions (<0°C) with strong nucleophiles (e.g., Grignard reagents) favor terminal alkyne addition.
  • Thermodynamic Control : Higher temperatures (60–100°C) promote isomerization to internal alkynes. Catalysts like Pd/Cu can shift equilibrium.
    Monitoring intermediates via GC-MS or in-situ IR helps identify dominant pathways. Computational modeling (e.g., transition state analysis) aids in predicting product distributions .

What are the challenges in assessing the environmental persistence of this compound?

Advanced Research Question
The compound’s stability arises from strong C-F bonds and aromaticity. Key challenges include:

  • Bioaccumulation Potential : Hydrophobicity (logP ~2.5) suggests moderate bioaccumulation; experimental validation via OECD 305 guidelines is needed.
  • Degradation Pathways : Advanced oxidation processes (e.g., UV/H₂O₂) or microbial degradation studies must track fluoride release (via ion chromatography) and intermediate identification (LC-MS).
    Contradictory data may arise from varying experimental conditions (e.g., pH, microbial consortia) .

How does the propargyl group’s electronic structure influence π-π stacking in supramolecular assemblies?

Advanced Research Question
The propargyl group’s linear geometry and electron-deficient triple bond enhance π-π interactions with aromatic systems. Single-crystal XRD studies (e.g., using SHELXL ) reveal stacking distances (~3.5 Å) and dihedral angles. Computational analysis (e.g., Hirshfeld surfaces) quantifies interaction strengths. Discrepancies between predicted and observed packing motifs often stem from steric effects from fluorine substituents .

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